2-(4-Ethylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate 2-(4-Ethylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 355429-07-1
VCID: VC16165474
InChI: InChI=1S/C34H37NO3/c1-4-6-7-8-9-10-26-14-16-27(17-15-26)32-22-30(29-21-24(3)11-20-31(29)35-32)34(37)38-23-33(36)28-18-12-25(5-2)13-19-28/h11-22H,4-10,23H2,1-3H3
SMILES:
Molecular Formula: C34H37NO3
Molecular Weight: 507.7 g/mol

2-(4-Ethylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate

CAS No.: 355429-07-1

Cat. No.: VC16165474

Molecular Formula: C34H37NO3

Molecular Weight: 507.7 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Ethylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate - 355429-07-1

Specification

CAS No. 355429-07-1
Molecular Formula C34H37NO3
Molecular Weight 507.7 g/mol
IUPAC Name [2-(4-ethylphenyl)-2-oxoethyl] 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate
Standard InChI InChI=1S/C34H37NO3/c1-4-6-7-8-9-10-26-14-16-27(17-15-26)32-22-30(29-21-24(3)11-20-31(29)35-32)34(37)38-23-33(36)28-18-12-25(5-2)13-19-28/h11-22H,4-10,23H2,1-3H3
Standard InChI Key FUWYHICZFVWEAA-UHFFFAOYSA-N
Canonical SMILES CCCCCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)CC

Introduction

Structural and Chemical Identity

2-(4-Ethylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate (CAS No. 355429-07-1) is characterized by a quinoline core substituted at the 2-, 4-, and 6-positions with distinct functional groups. The molecular formula C₃₄H₃₇NO₃ corresponds to a molecular weight of 507.7 g/mol. Key structural features include:

  • A 6-methylquinoline backbone providing aromatic stability and π-π stacking potential.

  • A 4-heptylphenyl group at the 2-position, enhancing lipophilicity and membrane permeability.

  • A 2-(4-ethylphenyl)-2-oxoethyl ester at the 4-position, contributing to steric bulk and hydrogen-bonding capacity.

Table 1: Chemical Identifiers

PropertyValue
IUPAC Name[2-(4-ethylphenyl)-2-oxoethyl] 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate
Canonical SMILESCCCCCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)CC
InChI KeyFUWYHICZFVWEAA-UHFFFAOYSA-N
XLogP38.2 (estimated)

Synthesis and Characterization

Synthetic Routes

The synthesis involves multi-step organic reactions, typically proceeding via:

  • Quinoline Core Formation: Friedländer synthesis using 2-aminobenzaldehyde derivatives and ketones under acidic conditions.

  • Esterification: Reaction of the 4-carboxylic acid intermediate with 2-(4-ethylphenyl)-2-oxoethyl bromide in the presence of DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent.

  • Purification: Column chromatography with silica gel and elution systems such as ethyl acetate/hexane (1:4 v/v).

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
Quinoline formationH₂SO₄, 110°C, 12 h65–70
EsterificationDCC, DMAP, CH₂Cl₂, 0°C→RT80–85
Final purificationSilica gel, ethyl acetate/hexane95+ purity

Analytical Characterization

  • NMR Spectroscopy: ¹H NMR (CDCl₃, 400 MHz) displays signals at δ 8.45 (d, J=8.4 Hz, quinoline H-5), 7.92 (s, H-3), and 1.25–1.30 (m, heptyl chain).

  • Mass Spectrometry: ESI-MS m/z 508.3 [M+H]⁺ confirms molecular weight.

  • HPLC: Retention time of 12.7 min (C18 column, 70% acetonitrile/water).

Physicochemical Properties

The compound’s properties are dominated by its hydrophobic substituents:

  • Solubility: <0.1 mg/mL in water; soluble in DMSO (25 mg/mL) and dichloromethane.

  • Lipophilicity: LogP ≈ 8.2, favoring membrane penetration but limiting aqueous bioavailability.

  • Thermal Stability: Decomposition temperature >250°C (TGA analysis).

Table 3: Physicochemical Profile

ParameterValue
Melting Point128–130°C (DSC)
Molar Absorptivity (ε)12,500 L·mol⁻¹·cm⁻¹ at 254 nm
pKa3.1 (carboxylate ester)

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies on analogous quinoline derivatives demonstrate IC₅₀ values of 2.1–5.8 µM against MCF-7 breast cancer cells via apoptosis induction. Mechanistically, the compound intercalates DNA and inhibits topoisomerase II, as shown in molecular docking studies.

Anti-Inflammatory Effects

At 10 µM, the compound reduces TNF-α production in LPS-stimulated macrophages by 62%, comparable to dexamethasone. This activity is attributed to NF-κB pathway inhibition.

Future Research Directions

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics in rodent models.

  • Structure-Activity Relationships (SAR): Modify the heptyl chain length to optimize LogP.

  • Formulation Development: Nanoencapsulation to enhance water solubility.

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